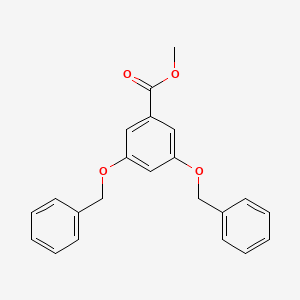

Methyl 3,5-bis(benzyloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQCMRLPXFXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974153 | |

| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58605-10-0 | |

| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,5-bis(benzyloxy)benzoate CAS 58605-10-0 properties

An In-depth Technical Guide to Methyl 3,5-bis(benzyloxy)benzoate (CAS 58605-10-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Synthetic Building Block

This compound is an aromatic ester that has garnered significant attention within the synthetic chemistry community. Its structure, featuring a central benzoate core flanked by two benzyl ether protecting groups, makes it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. The strategic placement of these functional groups allows for selective chemical transformations, providing a reliable scaffold for constructing diverse molecular architectures.

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, reactivity, and applications. The causality behind experimental choices is explained to empower researchers in their own laboratory work. This document serves as a practical resource for professionals engaged in pharmaceutical research, drug discovery, and advanced organic synthesis.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in research. These characteristics dictate handling, storage, reaction conditions, and the methods required for identity and purity confirmation.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1][2][3] The two benzyl groups contribute to its relatively nonpolar character, influencing its solubility profile. It is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water.

The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference point.

| Property | Value | Source(s) |

| CAS Number | 58605-10-0 | [2][4][5] |

| Molecular Formula | C₂₂H₂₀O₄ | [1][4][5] |

| Molecular Weight | 348.39 g/mol | [1][4] |

| Appearance | White to Orange to Green powder to crystal | [1][2][3] |

| Melting Point | 67 °C (approx. 65-72 °C range) | [1][2][3][5] |

| Boiling Point | 442.76 °C (rough estimate) | [1][2][5] |

| Density | 1.1447 g/cm³ (rough estimate) | [1][2][5] |

| Storage | Sealed in dry, Room Temperature | [2][5] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of this compound. While a definitive, peer-reviewed spectral dataset is not centrally available, the expected signatures can be predicted with high confidence based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. The two benzyl groups will show a large multiplet in the aromatic region (approx. 7.3-7.5 ppm) corresponding to the 10 protons of the phenyl rings. The benzylic CH₂ protons will appear as a sharp singlet around 5.1 ppm. The three protons on the central benzoate ring will appear as two distinct signals: a triplet (or a finely split singlet) for the proton at the C4 position (approx. 6.8-7.0 ppm) and a doublet for the two equivalent protons at the C2 and C6 positions (approx. 7.1-7.2 ppm). The methyl ester protons will be a sharp singlet upfield, around 3.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include the ester carbonyl carbon (~166 ppm), the aromatic carbons of the benzyl groups (~127-136 ppm), the aromatic carbons of the central ring (~107-160 ppm), the benzylic carbons (-CH₂-) (~70 ppm), and the methyl ester carbon (-OCH₃) (~52 ppm).[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 348.14, corresponding to its monoisotopic mass.[4]

Part 2: Synthesis and Purification Workflow

The most common and logical route to this compound involves a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The workflow involves an initial esterification followed by a Williamson ether synthesis to install the benzyl protecting groups.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established chemical principles for esterification and ether synthesis.[6][7]

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq). Add methanol (approx. 10-15 mL per gram of acid) as the solvent and reactant.

-

Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (approx. 0.1 eq). The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude Methyl 3,5-dihydroxybenzoate, which can often be used directly in the next step.

Step 2: Synthesis of this compound

-

Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the crude Methyl 3,5-dihydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or acetone.

-

Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, approx. 2.5-3.0 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

-

Alkylation: Add benzyl bromide (BnBr, approx. 2.2-2.5 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Purification: Cool the reaction mixture and pour it into cold water. A precipitate will likely form. Filter the solid and wash thoroughly with water. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Chemical Reactivity and Strategic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed under different reaction conditions.

Caption: Reactivity and role as a synthetic intermediate.

Key Chemical Transformations

-

Ester Hydrolysis (Saponification): The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid without affecting the benzyl ethers.[8] This is typically achieved under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture) followed by an acidic workup. This unmasks a carboxylic acid handle for further modifications, such as amide bond formation.

-

Debenzylation via Hydrogenolysis: The two benzyl ether groups are classic protecting groups that can be removed under catalytic hydrogenation conditions. Treating the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) will cleave the benzyl ethers, revealing the free 3,5-dihydroxy functionality. This is a clean and efficient deprotection strategy that leaves the methyl ester intact.

Applications in Drug Discovery and Natural Product Synthesis

The primary value of this compound is as a protected building block. It serves as a precursor to 3,5-dihydroxybenzoic acid derivatives, a structural motif found in numerous biologically active compounds and natural products.

-

Intermediate for Armillage A: It has been identified as an intermediate in the synthesis of Armillage A, a natural product with potential biological activities.[1]

-

Synthesis of Antitubercular Agents: The core structure is used in the synthesis of chromane derivatives that are being investigated as inhibitors of salicylate synthase from M. tuberculosis, highlighting its relevance in developing new antimicrobial agents.[7]

-

Scaffold for Polyphenolic Compounds: After debenzylation, the resulting dihydroxy methyl benzoate is a key starting material for synthesizing more complex polyphenolic compounds, which are a class of molecules known for their antioxidant and other health-related benefits.

Part 4: Safety, Handling, and Disposal

While specific toxicological data for this compound is not extensively documented, a prudent approach to safety should be adopted based on its chemical class and the reagents used in its synthesis.

| Hazard Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [9][10] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [9][10] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [2][5] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [9][10] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not let product enter drains. | [9][11] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern organic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. The differential reactivity of its ester and benzyl ether functionalities provides the synthetic flexibility required to access a wide range of complex target molecules, from natural products to novel pharmaceutical candidates. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this versatile intermediate to advance their scientific and drug development objectives.

References

-

ChemBK. (2024, April 9). 58605-10-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]

- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

-

ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 58605-10-0 CAS MSDS (METHYL 3,5-DIBENZYLOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Methyl 3,5-Dibenzyloxybenzoate | 58605-10-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3,5-DIBENZYLOXYBENZOATE | 58605-10-0 [chemicalbook.com]

- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Methyl 3,5-bis(phenylmethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-bis(phenylmethoxy)benzoate stands as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a central benzoic acid scaffold adorned with two bulky benzyloxy moieties, presents a versatile platform for the construction of complex molecular entities. This guide, intended for the discerning researcher, scientist, and drug development professional, offers a comprehensive exploration of this compound. We will delve into its synthesis, structural characterization, and potential applications, providing a robust foundation for its utilization in pioneering research endeavors. Our focus remains on the "why" behind the "how," offering insights into the rationale of experimental design and the underlying chemical principles.

Chemical Identity and Physicochemical Properties

Methyl 3,5-bis(phenylmethoxy)benzoate, also known by its synonym Methyl 3,5-bis(benzyloxy)benzoate, is a small molecule that serves as a valuable building block in organic chemistry.[1][2] Its core structure consists of a methyl benzoate group symmetrically substituted at the 3 and 5 positions with benzyloxy groups.

| Property | Value | Source |

| CAS Number | 58605-10-0 | [1][2] |

| Molecular Formula | C₂₂H₂₀O₄ | [1][2] |

| Molecular Weight | 348.39 g/mol | [1][2] |

| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate | [2] |

| Melting Point | 67 °C | |

| Appearance | Solid (predicted) |

Synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate is a prime example of a classic and robust organic transformation: the Williamson ether synthesis. This reaction, which forms an ether from an organohalide and an alkoxide, is a cornerstone of synthetic organic chemistry.[3] In this case, we will be reacting the di-phenolic precursor, methyl 3,5-dihydroxybenzoate, with benzyl bromide in the presence of a base.

Synthesis of the Starting Material: Methyl 3,5-dihydroxybenzoate

The journey to our target molecule begins with the esterification of 3,5-dihydroxybenzoic acid. This acid-catalyzed reaction, a Fischer esterification, is a reversible process where an alcohol and a carboxylic acid react to form an ester and water.

Reaction: 3,5-dihydroxybenzoic acid + Methanol ⇌ Methyl 3,5-dihydroxybenzoate + Water

Protocol: Acid-Catalyzed Esterification of 3,5-Dihydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dihydroxybenzoic acid in an excess of methanol. The large excess of methanol serves to drive the equilibrium towards the product side, maximizing the yield.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 3,5-dihydroxybenzoate. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexane, to afford a high-purity crystalline solid.[4]

Williamson Ether Synthesis: The Core Transformation

With the dihydroxy precursor in hand, we proceed to the key step: the double benzylation via Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the electrophilic carbon of benzyl bromide, displacing the bromide leaving group.

Reaction: Methyl 3,5-dihydroxybenzoate + 2 Benzyl Bromide + Base → Methyl 3,5-bis(phenylmethoxy)benzoate + 2 Salt + 2 Water

Caption: Synthetic workflow for Methyl 3,5-bis(phenylmethoxy)benzoate.

Detailed Protocol: Synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve methyl 3,5-dihydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a weak base, typically potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl groups to form the nucleophilic phenoxide ions. The use of a relatively weak base like potassium carbonate is sufficient for deprotonating phenols and is less likely to cause side reactions compared to stronger bases.

-

Alkylation: To the stirred suspension, add at least two equivalents of benzyl bromide. Benzyl bromide is a good electrophile for Sₙ2 reactions due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue is taken up in an organic solvent like methylene chloride and washed with water and brine to remove any remaining salts and DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization, for instance from a mixture of methylene chloride and methanol, to yield pure Methyl 3,5-bis(phenylmethoxy)benzoate as a solid.[3]

Structural Elucidation: Spectroscopic Analysis

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the two benzylic methylene protons (~5.1 ppm). - A multiplet for the aromatic protons of the benzyl groups (~7.3-7.5 ppm). - Two distinct signals for the aromatic protons on the central benzoate ring: a triplet for the proton at the 4-position and a doublet for the protons at the 2 and 6-positions. |

| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm). - A signal for the benzylic methylene carbons (~70 ppm). - Signals for the aromatic carbons of the benzyl groups (~127-137 ppm). - Signals for the aromatic carbons of the central benzoate ring, including the carbonyl carbon of the ester (~166 ppm). |

| IR Spectroscopy | - A strong C=O stretching vibration for the ester group (~1720 cm⁻¹). - C-O stretching vibrations for the ether and ester linkages (~1200-1300 cm⁻¹). - Aromatic C-H stretching vibrations (~3030-3100 cm⁻¹). - Aliphatic C-H stretching vibrations for the methyl and methylene groups (~2850-2960 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (348.14 g/mol ). - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and the entire benzyloxy group (-OCH₂Ph). |

Potential Applications in Research and Drug Development

While specific, documented applications of Methyl 3,5-bis(phenylmethoxy)benzoate are not abundant in publicly available literature, its structural features suggest several promising avenues for its use, particularly in the synthesis of dendrimers and as a scaffold for drug discovery.

A Building Block for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their unique properties, including a high density of surface functional groups and internal cavities, make them attractive for a variety of applications, including drug delivery, gene therapy, and catalysis.[1][5]

The structure of Methyl 3,5-bis(phenylmethoxy)benzoate, with its two reactive benzyl ether linkages, makes it a potential "AB₂" type monomer for the convergent synthesis of dendrimers. The benzyl groups can be deprotected to reveal phenolic hydroxyl groups, which can then be further functionalized or used to attach to a core molecule. The methyl ester group provides another handle for chemical modification, allowing for the attachment of drugs or targeting moieties.

Caption: Potential role in dendrimer synthesis for drug delivery.

A Scaffold for Novel Therapeutics

The 3,5-disubstituted benzoic acid motif is present in a number of biologically active molecules. The benzyloxy groups in Methyl 3,5-bis(phenylmethoxy)benzoate can be considered as protecting groups for the hydroxyl functionalities, which can be deprotected at a later stage in a synthetic sequence to reveal reactive phenols. These phenols can then be used to introduce a wide variety of functional groups, allowing for the generation of a library of compounds for screening against biological targets.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. The structural rigidity of the central phenyl ring, combined with the flexibility of the benzyloxy side chains, provides a unique scaffold for exploring interactions with protein binding pockets.

Safety and Handling

As a laboratory chemical, Methyl 3,5-bis(phenylmethoxy)benzoate should be handled with appropriate care. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

The reagents used in its synthesis, particularly benzyl bromide, require special attention. Benzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood.

Conclusion

Methyl 3,5-bis(phenylmethoxy)benzoate is a versatile and synthetically accessible molecule with significant potential for applications in materials science and drug discovery. This guide has provided a detailed overview of its synthesis, structural features, and potential uses. The robust and well-understood chemistry involved in its preparation, coupled with its unique structural motifs, makes it an attractive building block for the creation of novel and complex molecular architectures. As research in areas such as dendrimer-based drug delivery and targeted therapeutics continues to advance, the utility of this compound is likely to become even more apparent. It is our hope that this guide will serve as a valuable resource for researchers looking to unlock the full potential of this intriguing molecule.

References

-

Synthesis of 3,5-bis(phenylmethoxy)benzoic acid methyl ester. PrepChem.com. [Link]

- CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P

-

Methyl 3,5-bis(cyclohexylmethoxy)benzoate - PMC - PubMed Central. [Link]

-

Methyl 3,5-bis(methoxymethoxy)benzoate - LookChem. [Link]

-

This compound | C22H20O4 | CID 2733652 - PubChem - NIH. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]

-

Synthesis of 3,5-bis(phenylmethoxy)benzoic acid methyl ester - PrepChem.com. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

-

Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - NIH. [Link]

-

Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC - PubMed Central. [Link]

-

Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC - NIH. [Link]

-

An Overview of Dendrimers as Novel Carriers in Drug Delivery - Research Journal of Pharmacy and Technology. [Link]

-

Synthesis of dendrimers and drug-dendrimer conjugates for drug delivery - ResearchGate. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. [Link]

-

SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3,5-bis(benzyloxy)benzoate

This technical guide provides a comprehensive overview of methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and applications, with a focus on the strategic use of its constituent protecting groups.

Introduction: Strategic Importance in Complex Synthesis

This compound is a symmetrically substituted aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two benzyl ether protecting groups, which mask the reactive phenolic hydroxyls of a 3,5-dihydroxybenzoate scaffold. This strategic protection allows for selective transformations at other positions of the molecule, with the benzyl groups being readily removable under specific conditions later in a synthetic sequence. The methyl ester functionality also offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

The core of its strategic value lies in the controlled unveiling of functionality. In multi-step syntheses, particularly in the realm of natural product synthesis and medicinal chemistry, the ability to selectively protect and deprotect hydroxyl groups is paramount. The benzyl group is a popular choice for this purpose due to its stability to a wide range of reaction conditions and its relatively mild removal by catalytic hydrogenation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group at position 1 and two benzyloxy groups at positions 3 and 5.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 58605-10-0 |

| Molecular Formula | C₂₂H₂₀O₄ |

| Molecular Weight | 348.39 g/mol |

| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate |

| SMILES | COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

| Melting Point | 71-74 °C |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the two phenolic hydroxyl groups as benzyl ethers.

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

The initial step is the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, methyl 3,5-dihydroxybenzoate. This is commonly achieved via a Fischer esterification reaction, which involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2][3]

Caption: Fischer Esterification of 3,5-dihydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate

-

To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,5-dihydroxybenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product as a white solid.

Step 2: Williamson Ether Synthesis for Benzylation

The second step involves the protection of the two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate as benzyl ethers. This is typically achieved through a Williamson ether synthesis, where the phenoxide ions, generated by a base, act as nucleophiles to displace a halide from benzyl bromide.[4]

Caption: Williamson Ether Synthesis for the benzylation of methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) (5-10 volumes), add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The ¹³C NMR spectrum complements this by showing signals for all the unique carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45-7.30 | m | 10H | Ar-H (benzyl groups) | |

| ~7.15 | d | 2H | Ar-H (positions 2, 6) | |

| ~6.80 | t | 1H | Ar-H (position 4) | |

| ~5.05 | s | 4H | -O-CH ₂-Ph | |

| ~3.90 | s | 3H | -COOCH ₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~166.5 | C =O (ester) | |||

| ~159.5 | C -O (positions 3, 5) | |||

| ~136.5 | Quaternary C (benzyl groups) | |||

| ~132.0 | C -COOCH₃ (position 1) | |||

| ~128.8 | Ar-C H (benzyl groups) | |||

| ~128.2 | Ar-C H (benzyl groups) | |||

| ~127.6 | Ar-C H (benzyl groups) | |||

| ~108.5 | Ar-C H (positions 2, 6) | |||

| ~107.5 | Ar-C H (position 4) | |||

| ~70.5 | -O-C H₂-Ph | |||

| ~52.5 | -COOC H₃ |

Note: Predicted chemical shifts are based on computational models and data from similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretching (aromatic) |

| ~2950, ~2870 | Medium | C-H stretching (aliphatic, CH₂ and CH₃) |

| ~1725 | Strong | C=O stretching (ester) |

| ~1600, ~1450 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-O stretching (ester and ether) |

| ~1100 | Strong | C-O stretching (ether) |

| ~740, ~700 | Strong | C-H bending (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 348. The fragmentation pattern would likely be dominated by the loss of the benzyl groups and fragments associated with the benzoate core.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 348 | [C₂₂H₂₀O₄]⁺ (Molecular Ion) |

| 257 | [M - C₇H₇]⁺ (Loss of a benzyl radical) |

| 166 | [M - 2(C₇H₇)]⁺ (Loss of both benzyl radicals) |

| 91 | [C₇H₇]⁺ (Benzyl cation, tropylium ion) |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate for the synthesis of various biologically active molecules and natural products. The benzyloxy groups serve as robust protecting groups for the phenolic hydroxyls, which can be deprotected at a later stage to reveal the free phenols for further functionalization or as a key pharmacophoric feature.

A notable application is in the synthesis of chromane derivatives, which are known to exhibit a range of biological activities, including antitubercular properties. For instance, a closely related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in the synthesis of novel chromane derivatives as potential inhibitors of salicylate synthase in M. tuberculosis.[5] This highlights the utility of the benzyloxy-substituted benzoate scaffold in constructing complex heterocyclic systems for drug discovery.

Caption: Synthetic utility of this compound.

The deprotection of the benzyl groups is a critical step in many synthetic routes employing this intermediate. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen transfer reagent like ammonium formate. This reaction is generally clean and high-yielding, regenerating the free hydroxyl groups.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a stable and versatile platform for the construction of complex molecules. Its well-defined synthesis and predictable reactivity, coupled with the reliable deprotection of the benzyl ether groups, make it an invaluable tool for researchers in drug discovery and natural product synthesis. The spectroscopic data provide a clear fingerprint for its identification and characterization, ensuring its purity and proper utilization in multi-step synthetic endeavors.

References

-

Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 4, 2026, from [Link]

- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-(Propargyloxy)-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 4, 2026, from [Link]

-

Methyl 3,4,5-tris(benzyloxy)benzoate. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis of Methyl benzoate with reaction mechanism. (2020, December 27). YouTube. Retrieved January 4, 2026, from [Link]

-

How to make methyl benzoate. (2017, September 12). YouTube. Retrieved January 4, 2026, from [Link]

- Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic and Biomolecular Chemistry, 18(44), 8916-8933.

- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 4(1), 1-18.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Technical Guide to Methyl 3,5-bis(benzyloxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in synthetic chemistry. Moving beyond a simple data sheet, this guide offers insights into its nomenclature, properties, synthesis, and applications, grounded in established chemical principles to support advanced research and development programs.

Nomenclature and Chemical Identity

Correctly identifying a compound is the foundation of reproducible science. This compound is known by several names, and understanding these is crucial for effective literature searches and regulatory compliance.

The formal IUPAC name for this compound is methyl 3,5-bis(phenylmethoxy)benzoate .[1] This name precisely describes the molecular structure: a methyl ester of a benzoic acid core, substituted at the 3 and 5 positions with benzyloxy groups (often termed "phenylmethoxy").

Common synonyms encountered in chemical catalogs and literature include:

-

Methyl 3,5-dibenzyloxybenzoate[2]

-

3,5-Bis(benzyloxy)benzoic Acid Methyl Ester[2]

-

3,5-Bis(phenylmethoxy)benzoic acid, methyl ester[3]

For unambiguous identification, standardized chemical identifiers are indispensable.

| Identifier | Value | Source |

| CAS Number | 58605-10-0 | [1][4][5] |

| PubChem CID | 2733652 | [1] |

| Molecular Formula | C₂₂H₂₀O₄ | [1][5] |

| InChIKey | GBQCMRLPXFXVIN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | [4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data presented below are compiled from verified supplier and database sources.

| Property | Value | Unit | Reference |

| Molecular Weight | 348.39 | g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | - | [2] |

| Melting Point | 69 - 72 | °C | |

| Density (Predicted) | ~1.17 | g/cm³ | [4] |

| Purity (Typical) | >98.0% (by GC) | % | [2] |

| Storage Temperature | Room Temperature, in a cool, dark place | °C | [2] |

Synthesis and Purification: A Protocol with Rationale

This compound is typically synthesized via a Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable and scalable route from commercially available starting materials: methyl 3,5-dihydroxybenzoate and benzyl bromide.

Core Rationale: The synthesis hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate. The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired ether linkages.

Detailed Experimental Protocol

-

Reagents:

-

Methyl 3,5-dihydroxybenzoate (1.0 eq)

-

Benzyl Bromide (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,5-dihydroxybenzoate and anhydrous potassium carbonate.

-

Scientist's Insight: Anhydrous K₂CO₃ is a crucial choice. It is a mild base, strong enough to deprotonate the phenol but not so strong as to promote side reactions like ester hydrolysis. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.

-

-

Solvent Addition: Add anhydrous acetone or DMF to the flask. The solvent should be sufficiently polar to dissolve the reactants but aprotic to avoid interfering with the nucleophile.

-

Reagent Addition: Add benzyl bromide to the stirring suspension.

-

Scientist's Insight: A slight excess of benzyl bromide (2.2 eq) is used to ensure the complete conversion of the dihydroxy starting material, driving the reaction to completion.

-

-

Reaction Execution: Heat the mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 30% ethyl acetate in hexanes) will show the consumption of the starting material and the appearance of a new, less polar product spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and residual DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes to yield a white crystalline solid.

-

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not an end product itself but a valuable molecular scaffold. Its utility stems from the two benzyl ether protecting groups and the methyl ester functional group.

-

Dendrimer Synthesis: The C₃-symmetric substitution pattern makes this molecule an ideal building block (a "wedge" or "dendron") for the convergent synthesis of complex dendrimers. The benzyl groups can be removed via catalytic hydrogenation to reveal reactive hydroxyl groups for further elaboration.

-

Scaffold for Medicinal Chemistry: In drug discovery, the core structure can be elaborated into more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation.[6] Similarly, the benzyl groups can be deprotected to explore structure-activity relationships involving free phenols. Benzoate derivatives are common motifs in pharmaceutical compounds, and this intermediate provides a stable, protected starting point for synthetic exploration.[7]

-

Intermediate in Natural Product Synthesis: The 3,5-dioxygenated aromatic pattern is present in numerous natural products. This compound serves as a readily available, protected precursor for constructing these more complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3,5-Dibenzyloxybenzoate | 58605-10-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 4. This compound | CAS 58605-10-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

The Genesis and Evolution of Dibenzoate Esters: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of dibenzoate esters, a class of chemical compounds with significant utility in both industrial and pharmaceutical settings. From their origins as plasticizers in the early 20th century to their contemporary roles in advanced drug delivery and organic synthesis, this document traces the scientific journey of these versatile molecules. Detailed synthetic methodologies, from historical preparations to modern catalytic approaches, are presented alongside an analysis of their structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational chemistry and practical applications of dibenzoate esters.

Introduction: Defining the "Dibenzylated" Benzoate Ester Landscape

The term "dibenzylated benzoate esters" can be interpreted in several ways. In the context of historical and industrial chemistry, it most commonly refers to dibenzoate esters , where two benzoate moieties are linked through a diol backbone. Prominent examples include diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). This guide will focus primarily on this class of compounds, tracing their history from their initial applications to their modern uses.

It is also pertinent to consider the broader context of benzoylation and benzylation in organic chemistry. The benzoyl group, derived from benzoic acid, and the benzyl group, derived from toluene, are fundamental building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). Benzoate esters, in general, play crucial roles as protecting groups in complex syntheses and as promoieties in the design of prodrugs to enhance the pharmacokinetic properties of therapeutic agents.[1] This guide will also touch upon these aspects to provide a holistic view of the significance of the benzoate ester functionality.

A Historical Perspective: From Industrial Workhorses to Pharmaceutical Enablers

The story of dibenzoate esters begins in the early 20th century, driven by the burgeoning polymer industry's need for effective plasticizers.[2] Phthalate esters were becoming dominant, but the search for alternatives with unique properties was underway.

The Dawn of Dibenzoates: The 1920s and 1930s

Historical records indicate that dibenzoate plasticizers have been known since the 1920s, with their first patented use in polyvinyl chloride (PVC) compositions appearing in the late 1930s.[2][3] The initial dibenzoates of significance were diethylene glycol dibenzoate and dipropylene glycol dibenzoate. These compounds were valued for their ability to impart flexibility and durability to polymers.[4]

The early syntheses of these esters were based on the principles of Fischer-Speier esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] In the case of DEGDB, benzoic acid would be reacted with diethylene glycol.

Evolution of Synthesis: A Quest for Efficiency and Purity

Early industrial preparations of benzoic acid, the key precursor, involved processes like the reaction of benzotrichloride with calcium hydroxide or the dry distillation of gum benzoin for purer grades.[6] The synthesis of dibenzoate esters from benzoic acid and diols was a logical extension of established esterification chemistry.

Over the decades, the synthesis of dibenzoate esters has been refined to improve yield, purity, and environmental footprint. While the fundamental reaction of esterification remains the same, significant advancements have been made in catalysis and reaction conditions.

The Chemistry of Dibenzoate Esters: Synthesis and Properties

The synthesis of dibenzoate esters primarily revolves around the esterification of benzoic acid with a suitable diol. The general reaction is as follows:

2 C₆H₅COOH + HO-R-OH ⇌ C₆H₅COO-R-OOCC₆H₅ + 2 H₂O

Where R represents the backbone of the diol (e.g., -(CH₂)₂-O-(CH₂)₂- for diethylene glycol).

Classical Synthesis: Fischer-Speier Esterification

The direct acid-catalyzed esterification of benzoic acid with a diol is a well-established method.

Conceptual Workflow for Fischer-Speier Esterification of Diethylene Glycol Dibenzoate:

Caption: Conceptual workflow for the synthesis of diethylene glycol dibenzoate via Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl Benzoate (A Model for Fischer Esterification) [7]

-

Reaction Setup: In a 500 ml round-bottomed flask, combine 24.4 g (0.2 mole) of benzoic acid, 70 ml of methanol, and 7 ml of concentrated sulfuric acid.

-

Reflux: Add a boiling chip, attach a reflux condenser, and gently boil the mixture on a steam bath for one hour.

-

Removal of Excess Alcohol: Arrange the condenser for downward distillation and distill the excess methanol.

-

Work-up: Cool the flask and transfer the residue to a separatory funnel. Add 70 ml of ether to dissolve the product.

-

Washing: Wash the ethereal solution with two 50 ml portions of water to remove unreacted alcohol and sulfuric acid. Then, wash with 50 ml of 10% sodium bicarbonate solution to remove any remaining acid. Repeat the bicarbonate wash until no precipitate forms upon acidification of the aqueous layer.

-

Drying and Isolation: Dry the ethereal solution with anhydrous potassium carbonate, filter, and remove the ether by distillation.

-

Purification: Distill the remaining ester using an air condenser to collect the methyl benzoate fraction boiling at 190-196°C.

Note: This protocol for methyl benzoate illustrates the general principles of Fischer esterification. The synthesis of dibenzoate esters would follow a similar procedure, with stoichiometric adjustments for the diol and potentially higher reaction temperatures and longer reaction times.

Transesterification: An Alternative Route

Transesterification offers another pathway to dibenzoate esters, often using a more readily available ester as a starting material. For example, methyl benzoate can be reacted with a diol in the presence of a catalyst.[8]

Experimental Protocol: Synthesis of Benzyl Benzoate via Transesterification [8]

-

Reaction Mixture: In a suitable reaction vessel, combine methyl benzoate and benzyl alcohol.

-

Catalyst: Add sodium carbonate as a catalyst.

-

Reaction and Distillation: Heat the mixture to distill off the ethanol formed during the reaction under normal pressure. Subsequently, distill off excess benzyl alcohol under reduced pressure.

-

Work-up: After cooling, wash the residue with water, separate the layers, and dry the organic phase.

-

Purification: Finally, distill the product under reduced pressure to obtain pure benzyl benzoate.

Modern Synthetic Methods

Contemporary research focuses on developing more efficient and environmentally friendly methods for synthesizing benzoate esters. These include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times.[9]

-

Solid acid catalysts: The use of recyclable solid catalysts, such as silica-sulfuric acid, minimizes waste and simplifies purification.

-

Enzymatic synthesis: Lipases are being explored as biocatalysts for the synthesis of esters under milder conditions.

Applications in Drug Development and Research

While the primary industrial application of dibenzoate esters has been as plasticizers, the benzoate ester moiety is of significant interest to the pharmaceutical industry.

Dibenzoates as Excipients in Formulations

The properties that make dibenzoates excellent plasticizers, such as their low volatility, high boiling point, and good compatibility with polymers, also make them suitable for use as excipients in pharmaceutical formulations.[10] They can be used to:

-

Plasticize coatings: In tablet formulations, dibenzoates can be used to improve the flexibility and durability of film coatings.

-

Enhance solubility: Their solvent properties can aid in the dissolution of poorly soluble active pharmaceutical ingredients.

-

Modify drug release: By altering the physical properties of a polymer matrix, they can influence the rate of drug release from controlled-release formulations.

Table 1: Properties of Common Dibenzoate Plasticizers

| Property | Diethylene Glycol Dibenzoate (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) |

| CAS Number | 120-55-8 | 27138-31-4 |

| Molecular Formula | C₁₈H₁₈O₅ | C₂₀H₂₂O₅ |

| Molecular Weight | 314.33 g/mol | 342.39 g/mol |

| Appearance | Colorless to light-yellow liquid | Colorless liquid |

| Boiling Point | 235-237 °C @ 7 mmHg | ~232 °C @ 5 mmHg |

| Freezing Point | 28 °C | -40 °C |

Benzoate Esters as Prodrugs

A significant application of the benzoate ester linkage in medicinal chemistry is in the creation of prodrugs .[1] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. Ester prodrugs are often designed to:

-

Improve oral bioavailability: By increasing the lipophilicity of a drug, an ester promoiety can enhance its absorption from the gastrointestinal tract.

-

Increase drug stability: Esterification can protect a labile functional group from degradation.

-

Enhance tissue targeting: Specific enzymes in certain tissues can cleave the ester bond, releasing the active drug at the desired site of action.[5]

For example, carnitine benzyl esters have been synthesized as potential prodrugs with improved liposolubility and stability.[11]

Conceptual Diagram of Prodrug Activation:

Caption: General mechanism of ester prodrug activation in the body.

Benzoate Esters as Protecting Groups in Organic Synthesis

In the multi-step synthesis of complex molecules, such as many APIs, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction. Benzoate esters serve as effective protecting groups for hydroxyl groups.[12] They are stable to a wide range of reaction conditions and can be selectively removed when needed.

Conclusion and Future Outlook

The journey of dibenzoate esters, from their humble beginnings as industrial plasticizers to their nuanced roles in modern pharmaceutical science, highlights the enduring relevance of fundamental organic chemistry. The principles of esterification, discovered over a century ago, continue to be refined and applied in innovative ways.

For researchers and drug development professionals, a deep understanding of the history, synthesis, and properties of dibenzoate esters and the broader class of benzoate esters provides a powerful toolkit. The ongoing quest for greener synthetic methods and more effective drug delivery strategies ensures that the story of these versatile compounds is far from over. Future research will likely focus on the development of novel dibenzoate structures with tailored properties for specific pharmaceutical applications, as well as the expanded use of enzymatic and other sustainable synthetic methodologies.

References

- The Chemistry and Applications of Dibenzoate Esters in Synthesis.

-

Bundgaard, H. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 78(2), 122-126. (URL: [Link])

- J. Synth. Chem. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Journal of Synthetic Chemistry, 2, 148-155.

- Arendt, W. D. (2012).

-

United States Patent (19). (URL: [Link])

-

Rana, S., et al. (2018). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. ACS Medicinal Chemistry Letters, 9(12), 1259-1264. (URL: [Link])

-

Dataintelo. (2023). Dibenzoate Plasticizer Market Report | Global Forecast From 2025 To 2033. (URL: [Link])

-

Arendt, W. D. (n.d.). DIBENZOATES IN PSA'S. Pressure Sensitive Tape Council. (URL: [Link])

-

Arendt, W. D. (2014, March 1). Dibenzoate Plasticizers in Waterborne Acrylic PSAs. Adhesives & Sealants Industry. (URL: [Link])

-

Dibenzoate Plasticizers Offer a Safer, Viable Solution to Phthalates. (2010, February 1). Adhesives & Sealants Industry. (URL: [Link])

-

Patsnap Eureka. (n.d.). Diethylene glycol dibenzoate patented technology retrieval search results. (URL: [Link])

-

H.C.E., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 646. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. (URL: [Link])

-

Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. (URL: [Link])

-

(2015). Synthesis of Carnitine Benzyl Esters as Prodrugs. Journal of the Chinese Chemical Society, 62(1), 93-98. (URL: [Link])

- US Patent 2,956,978. (1960). Polyalkylene glycol dibenzoates, process of making same and resinous compositions plasticized therewith. (URL: )

-

Process For Producing Liquid Dibenzoate Ester. (n.d.). (URL: [Link])

-

United States Patent Office. (n.d.). (URL: [Link])

- Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.

-

Ataman Kimya. (n.d.). DI(ETHYLENE GLYCOL) DIBENZOATE. (URL: [Link])

- CN103483197A. (2014).

- The Science Behind Diethylene Glycol Dibenzoate: Properties and Purchase Guide. (2025, December 5).

-

Wikipedia. (n.d.). Benzoic acid. (URL: [Link])

-

(2014). Mechanisms of biodegradation of dibenzoate plasticizers. Journal of Applied Polymer Science, 131(15). (URL: [Link])

- GB815991A. (1959).

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Heliyon, 9(8), e18675. (URL: [Link])

-

Tenger Chemical. (2024, November 10). Sources and Origins of Sodium Benzoate in Food and Industry. (URL: [Link])

-

(2008). Synthesis of diethylene glycol dibenzoate under microwave irradiation. Journal of Chemical Engineering of Chinese Universities, 22(4), 683-687. (URL: [Link])

-

Fieser, L. F. (1941). Experiments in Organic Chemistry. D. C. Heath and Co. (URL: [Link])

-

Snowhite Chemical Co.,LTD. (n.d.). Industrial synthesis method of benzyl benzoate. (URL: [Link])

-

Echo Chem. (2024, June 14). The Role of Esters in Industrial Applications. (URL: [Link])

-

Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. (2013). Industrial & Engineering Chemistry Research, 52(47), 16651-16656. (URL: [Link])

-

METHOD FOR PREPARING BENZOIC ACID ESTERS. (2023, August 2). European Patent Office. (URL: [Link])

- Benzoate As A Safe Replacement To Phthalate. (2017).

- RU2481324C2. (2013).

-

Application of esters in pharmaceutical chemistry. (2020). Organic Letters, 22(15), 5881-5885. (URL: [Link])

-

A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health. (2022). IRE Journals, 5(11), 2456-8880. (URL: [Link])

-

Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. (URL: [Link])

-

p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. (1953). Journal of the American Pharmaceutical Association, 42(9), 553-558. (URL: [Link])

-

Pharmaceutical plasticizers for drug delivery systems. (2017). Expert Opinion on Drug Delivery, 14(1), 111-133. (URL: [Link])

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. WO2012092370A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings - Google Patents [patents.google.com]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. dataintelo.com [dataintelo.com]

- 5. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. snowhitechem.com [snowhitechem.com]

- 9. researchgate.net [researchgate.net]

- 10. US2956978A - Polyalkylene glycol dibenzoates, process of making same and resinous compositions plasticized therewith - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

The Strategic Role of Methyl 3,5-bis(benzyloxy)benzoate in Advanced Organic Synthesis: A Technical Guide

Foreword for the Advanced Practitioner

In the intricate tapestry of organic synthesis, certain molecules emerge not as the final masterpiece, but as the critical thread that enables the entire construction. Methyl 3,5-bis(benzyloxy)benzoate is one such molecule. To the uninitiated, it may appear as a simple aromatic ester. However, to the seasoned researcher in drug discovery and material science, its true value lies in its latent functionality and strategic design. The two benzyl ether protecting groups mask reactive phenols, while the methyl ester provides a readily modifiable handle. This seemingly simple architecture offers a powerful platform for the controlled and sequential introduction of molecular complexity.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the thought process of a synthetic chemist, beginning with the fundamental preparation of this key building block and branching into its diverse applications. We will delve into the causality behind procedural choices, offering not just protocols, but the strategic thinking that underpins them. Every piece of information is grounded in authoritative references, ensuring the integrity and reliability expected by our audience of scientific professionals.

I. Core Synthesis: The Williamson Etherification Approach

The most common and reliable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction remains a cornerstone of organic chemistry for its robustness and versatility in forming ether linkages.[1][2] The synthesis begins with the commercially available Methyl 3,5-dihydroxybenzoate.

Reaction Scheme:

References

Introduction: The Foundational Importance of Theoretical Yield in Synthetic Chemistry

An In-Depth Technical Guide to the Theoretical Yield Calculation for Methyl 3,5-bis(benzyloxy)benzoate

In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is a cornerstone of innovation. The ability to accurately predict the maximum possible output of a chemical reaction—the theoretical yield—is not merely an academic exercise. It is a critical metric for evaluating reaction efficiency, optimizing process parameters, and ensuring economic viability. This guide provides a comprehensive, field-tested methodology for the calculation of the theoretical yield for this compound, a key intermediate in various synthetic pathways. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer a step-by-step calculation walkthrough tailored for researchers and drug development professionals.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction, developed in the 1850s, remains one of the most reliable and versatile methods for preparing ethers.[1] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the hydroxyl groups of Methyl 3,5-dihydroxybenzoate are deprotonated by a mild base, typically potassium carbonate, to form a phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether linkages.[3][4]

The balanced chemical equation for this transformation is:

C₈H₈O₄ (Methyl 3,5-dihydroxybenzoate) + 2 C₇H₇Br (Benzyl Bromide) + K₂CO₃ (Potassium Carbonate) → C₂₂H₂₀O₄ (this compound) + 2 KBr + CO₂ + H₂O

The crucial stoichiometric relationship to note is the 1:2 molar ratio between Methyl 3,5-dihydroxybenzoate and Benzyl Bromide. This ratio is the lynchpin for identifying the limiting reactant and calculating the theoretical yield.

Experimental Protocol: A Self-Validating Workflow

The following protocol describes a standard laboratory procedure for the synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials & Reagents:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 |

| Benzyl Bromide | C₇H₇Br | 171.03 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Deionized Water | H₂O | 18.02 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Product: this compound | C₂₂H₂₀O₄ | 348.39 |

Molar masses sourced from PubChem and commercial supplier data.[5][6][7][8][9][10]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3,5-dihydroxybenzoate (e.g., 5.00 g).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (e.g., 50 mL) to dissolve the starting material. Add anhydrous potassium carbonate (a mild base sufficient for deprotonating phenols) in excess (e.g., 2.5 equivalents).[4][11] The excess base ensures complete deprotonation of the diol.

-

Addition of Electrophile: Add Benzyl Bromide (e.g., 2.2 equivalents) dropwise to the stirred suspension. Benzyl bromide is a primary halide, which is ideal for SN2 reactions and minimizes competing elimination side reactions.[3]

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up & Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (e.g., 200 mL). This step quenches the reaction and dissolves the inorganic salts.

-

Extract the aqueous layer three times with ethyl acetate. The organic product is more soluble in the ethyl acetate layer.

-

Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a white solid.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Calculating the Theoretical Yield: A Step-by-Step Guide

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reactant —the reactant that will be completely consumed first.

Scenario: Let's assume we start with:

-

5.00 g of Methyl 3,5-dihydroxybenzoate

-

7.00 mL of Benzyl Bromide (Density = 1.438 g/mL)[10]

-

Excess Potassium Carbonate

Step 1: Calculate the Moles of Each Reactant

-

Moles of Methyl 3,5-dihydroxybenzoate (MDB):

-

Moles = Mass / Molar Mass

-

Moles = 5.00 g / 168.15 g/mol = 0.0297 moles [5]

-

-

Moles of Benzyl Bromide (BnBr):

Step 2: Identify the Limiting Reactant

To determine the limiting reactant, we compare the mole ratio of our reactants to the stoichiometric ratio (1 mole MDB : 2 moles BnBr) from the balanced equation.

-

Required moles of BnBr for the given MDB:

-

0.0297 moles MDB × (2 moles BnBr / 1 mole MDB) = 0.0594 moles BnBr required

-

-

Comparison:

-

We have 0.0589 moles of BnBr.

-

We need 0.0594 moles of BnBr to fully react with all the MDB.

-

Since the amount of Benzyl Bromide we have (0.0589 moles) is slightly less than what is required (0.0594 moles), Benzyl Bromide is the limiting reactant .

Step 3: Calculate the Theoretical Moles of Product

The amount of product formed is dictated by the amount of the limiting reactant. The stoichiometry between the limiting reactant (BnBr) and the product is 2:1.

-

Moles of Product = Moles of Limiting Reactant × (Stoichiometric Ratio)

-

Moles of Product = 0.0589 moles BnBr × (1 mole Product / 2 moles BnBr) = 0.02945 moles

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the moles of product to a mass using its molar mass.

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.02945 moles × 348.39 g/mol = 10.26 grams [6][9]

Therefore, the theoretical yield of this compound for this specific reaction scale is 10.26 g . The actual yield obtained after purification can then be compared to this value to calculate the percent yield, a direct measure of the reaction's efficiency.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75076, Methyl 3,5-dihydroxybenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733652, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11430, Potassium carbonate. Retrieved from [Link]

-

Wikipedia contributors. (2024). Potassium carbonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Mosher Chemical. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2022). How to find molecular mass of K2CO3. Retrieved from [Link]

-

Aarnee International. (n.d.). Benzyl Bromide. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 3,5-DIHYDROXYBENZOATE. Retrieved from [Link]

-

Valudor. (n.d.). Potassium Carbonate Specification Data Sheet. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-